molecular formula C10H4Cl2N2 B13222597 5,6-Dichloroisoquinoline-1-carbonitrile

5,6-Dichloroisoquinoline-1-carbonitrile

Cat. No.: B13222597
M. Wt: 223.05 g/mol
InChI Key: LSAZCZOUUOHPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the isoquinoline ring, along with a nitrile group at the 1st position. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of the nitrile group. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to form 5,6-dichloroisoquinoline. This intermediate is then reacted with a cyanating agent such as cyanogen bromide or sodium cyanide under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

Major Products Formed

    Substitution: Products include various substituted isoquinolines depending on the nucleophile used.

    Reduction: The primary product is 5,6-dichloroisoquinoline-1-amine.

    Oxidation: Products can include 5,6-dichloroisoquinoline-1-carboxylic acid or other oxidized derivatives.

Scientific Research Applications

5,6-Dichloroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the nitrile group allows the compound to form strong interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dichloroisoquinoline-1-carbonitrile: Similar structure but with chlorine atoms at the 5th and 8th positions.

    5,6-Dichloroisoquinoline: Lacks the nitrile group at the 1st position.

    Isoquinoline-1-carbonitrile: Lacks the chlorine atoms at the 5th and 6th positions.

Uniqueness

5,6-Dichloroisoquinoline-1-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

5,6-dichloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H

InChI Key

LSAZCZOUUOHPAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C#N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.